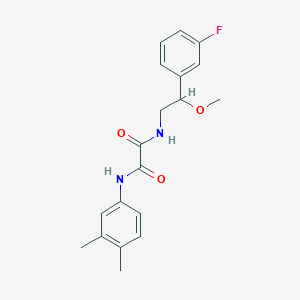

N1-(3,4-dimethylphenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

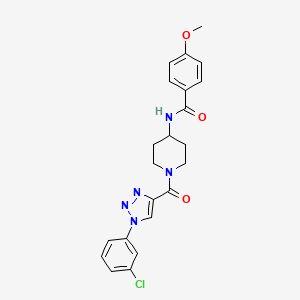

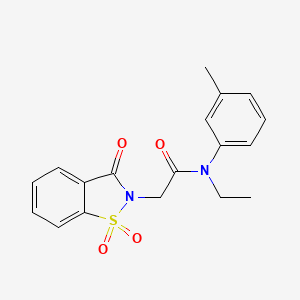

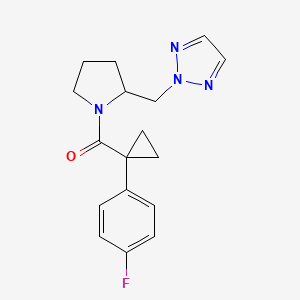

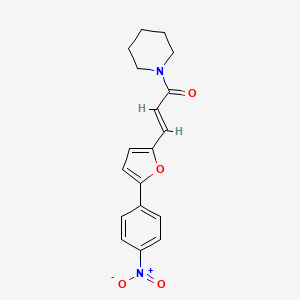

The compound is a complex organic molecule, likely belonging to the class of compounds known as amides. Amides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. They play a crucial role in biochemistry and materials science .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each requiring specific reagents and conditions. Typically, amides are synthesized by reacting an acid (or acid derivative) with an amine .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Amides, for example, can undergo hydrolysis, reduction, and reactions with organometallic reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined using various experimental techniques .Applications De Recherche Scientifique

Novel Synthetic Approaches

A novel acid-catalyzed rearrangement of oxiranes for the synthesis of di- and mono-oxalamides has been developed, providing a useful methodology for producing anthranilic acid derivatives and oxalamides. This indicates the potential for creating diverse chemical structures for various applications, including material science and pharmaceutical research (Mamedov et al., 2016).

Catalytic Coupling Reactions

Copper/Oxalic Diamide-Catalyzed Coupling of terminal alkynes with aryl halides using N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide as a ligand showcases the compound's role in facilitating efficient and diverse alkyne-aryl coupling reactions. This points to applications in synthesizing complex molecules for organic electronics or pharmaceuticals (Chen et al., 2023).

Hydroxylation of Aryl Halides

Copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions using oxalamide derivatives demonstrates the applicability of these compounds in modifying aromatic molecules, which is crucial for developing new materials and drugs (Xia et al., 2016).

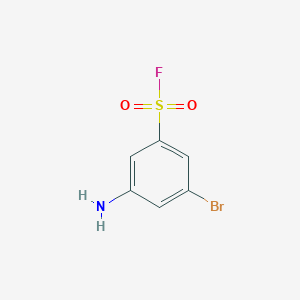

Analytical and Detection Methods

Highly sensitive fluorescent probes for selective detection of ions in aqueous media highlight the use of structurally related compounds in environmental monitoring and bioanalytical chemistry. This suggests potential research applications in developing sensitive detection systems for various ions and molecules (Wu et al., 2007).

Material Science and Polymer Chemistry

Synthesis and reactions of fluorophenyl compounds for material applications indicate the role of related chemical structures in creating advanced materials with specific properties, such as electrochromic devices or polymers with unique optical characteristics (Pimenova et al., 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3/c1-12-7-8-16(9-13(12)2)22-19(24)18(23)21-11-17(25-3)14-5-4-6-15(20)10-14/h4-10,17H,11H2,1-3H3,(H,21,23)(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCOJKWFQTVYDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,4-dimethylphenyl)-N2-(2-(3-fluorophenyl)-2-methoxyethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Ethylsulfonyl)(methyl)amino]benzoic acid](/img/structure/B2820973.png)

![2-thia-5-azabicyclo[2.2.1]heptan-5-yl(1H-indol-5-yl)methanone](/img/structure/B2820975.png)

![N-(4-methoxyphenyl)sulfonyl-N-[4-[(4-methoxyphenyl)sulfonyl-(pyridine-4-carbonyl)amino]phenyl]pyridine-4-carboxamide](/img/structure/B2820981.png)

![3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B2820982.png)

![1-((1R,5S)-8-(1-(methylsulfonyl)piperidine-4-carbonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2820988.png)

![5-Methoxy-2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2820989.png)

![1-benzyl-5-ethyl-3-(4-hydroxy-3-methoxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2820991.png)